molecular formula C16H20F2N2O2 B6697757 N-[2-(3,4-difluorophenyl)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide

N-[2-(3,4-difluorophenyl)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B6697757
M. Wt: 310.34 g/mol
InChI Key: UNNHQISMUQBQIJ-UHFFFAOYSA-N
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Description

N-[2-(3,4-difluorophenyl)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a 3,4-difluorophenyl group and a hydroxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(3,4-difluorophenyl)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O2/c17-14-4-1-10(7-15(14)18)5-6-19-16(22)20-11-2-3-12(20)9-13(21)8-11/h1,4,7,11-13,21H,2-3,5-6,8-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNHQISMUQBQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NCCC3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-difluorophenyl)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting with the preparation of the 3,4-difluorophenyl ethylamine. This intermediate is then reacted with a bicyclic lactam under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-difluorophenyl)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the bicyclic structure can be reduced to form an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

N-[2-(3,4-difluorophenyl)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-difluorophenyl)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dichlorophenyl)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide
  • N-[2-(3,4-dimethylphenyl)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide

Uniqueness

Compared to similar compounds, N-[2-(3,4-difluorophenyl)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and ability to interact with specific molecular targets, making it a valuable compound for research and development.

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